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molecular formula C9H14Br2O2 B8530462 5,6-Dibromo-2,2-dimethylhexahydro-2H-1,3-benzodioxole CAS No. 92241-44-6

5,6-Dibromo-2,2-dimethylhexahydro-2H-1,3-benzodioxole

Cat. No. B8530462
M. Wt: 314.01 g/mol
InChI Key: FSDZHKZIOMAKJU-UHFFFAOYSA-N
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Patent
US08658459B2

Procedure details

The compound obtained in Step (10) (20.6 g, 75.62 mmol) was placed in a reaction vessel, and air in the vessel was replaced with nitrogen. 2,2-dimethoxypropane (12.92 ml) and p-toluenesulfonic acid (0.9 g) were added to the vessel, and the mixture was stirred for 3 hours. After the completion of the reaction had been confirmed, the mixture was filtrated through activated alumina, and the filtrate was concentrated under reduced pressure, whereby 5,6-dibromo-2,2-dimethylhexahydro-1,3-benzodioxol was obtained (17.1 g, 72%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[CH:7]([Br:8])[CH2:6][CH:5]([OH:9])[CH:4]([OH:10])[CH2:3]1.CO[C:13](OC)([CH3:15])[CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Br:1][CH:2]1[CH:7]([Br:8])[CH2:6][CH:5]2[O:9][C:13]([CH3:15])([CH3:14])[O:10][CH:4]2[CH2:3]1

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
BrC1CC(C(CC1Br)O)O
Step Two
Name
Quantity
12.92 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtrated through activated alumina
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1CC2C(OC(O2)(C)C)CC1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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